

Technical Support Center: Cloning Full-length Human DAB2 cDNA

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Compound of Interest

Compound Name: DIBA-2

Cat. No.: B071579

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully cloning the full-length Disabled-2 (DAB2) cDNA.

Frequently Asked Questions (FAQs)

Q1: What is the full-length size of the human DAB2 cDNA?

The human DAB2 gene produces an approximately 4-kb mRNA transcript.^[1] The primary protein-coding sequence translates to a 770-amino acid protein.^[2] However, it's important to be aware of splice variants.

Q2: Are there known splice variants of DAB2 that I should be aware of?

Yes, several splice variants of DAB2 have been identified.^{[1][3][4]} The two main isoforms are often referred to as p96 and a shorter p67 variant.^{[3][4]} When designing your cloning strategy, it is crucial to identify the specific isoform you intend to clone and design primers accordingly. This may involve analyzing the transcript variants deposited in databases like NCBI.

Q3: Which tissues or cell lines are recommended as a source for DAB2 mRNA?

DAB2 is expressed in various tissues, including the ovary, brain, kidney, and intestine.^[5] Its expression is often downregulated in cancer cell lines, particularly in ovarian and breast cancer.^{[1][5]} For a higher chance of isolating full-length DAB2 cDNA, it is advisable to use normal

epithelial cell lines or tissues where DAB2 expression is known to be robust. For example, normal ovarian surface epithelial cells express DAB2, whereas many ovarian cancer cell lines do not.^[5] It is recommended to perform a preliminary quantitative RT-PCR (qRT-PCR) to assess DAB2 expression levels in your chosen cell line or tissue before proceeding with full-length cloning.

Q4: What are the key functional domains of the DAB2 protein?

The DAB2 protein contains several key functional domains that are critical for its role as an adaptor protein in signal transduction and endocytosis.^{[5][6]} These include:

- **Phosphotyrosine-Binding (PTB) Domain:** Located at the N-terminus, it binds to NPXY motifs in the cytoplasmic tails of various transmembrane receptors.^{[3][6]}
- **Proline-Rich Domain (PRD):** Situated at the C-terminus, it interacts with SH3 domain-containing proteins like Grb2 and Src.^{[4][5]}
- **Clathrin-Binding Motifs:** These motifs allow DAB2 to associate with clathrin, a key component of coated pits involved in endocytosis.^[5]

Troubleshooting Guides

Problem 1: Low or No Yield of Full-Length DAB2 cDNA during RT-PCR

This is a common challenge, especially given the relatively long length of the DAB2 transcript.

Possible Cause	Recommended Solution
Degraded RNA Template	Assess RNA integrity using gel electrophoresis or a bioanalyzer. Ensure proper RNA extraction and handling techniques to prevent RNase contamination. [7] [8]
Secondary Structure of mRNA	The DAB2 mRNA may form stable secondary structures that impede reverse transcriptase. Increase the reverse transcription temperature (50-55°C) and use a thermostable reverse transcriptase. [7] [9] Adding reagents like betaine (1M) to the PCR mix can also help. [10]
Inefficient Reverse Transcription of a Long Transcript	Use a combination of oligo(dT) and random hexamer primers during the reverse transcription step to ensure complete cDNA synthesis from both the 3' and 5' ends. [7] [9] Extend the reverse transcription incubation time to at least one hour. [9]
Suboptimal PCR Conditions	Optimize the PCR cycling parameters, including annealing temperature (use a gradient PCR), extension time (ensure it is long enough for a ~4kb product), and the number of cycles. [10] [11] [12] Use a high-fidelity DNA polymerase designed for long amplicons.
Low DAB2 Expression	Confirm DAB2 expression in your source material using qRT-PCR with primers targeting a known expressed region of the gene before attempting to clone the full-length transcript. [10]

Problem 2: Incorrect Insert Size or Multiple PCR Bands

Obtaining PCR products of unexpected sizes can be due to several factors.

Possible Cause	Recommended Solution
Genomic DNA Contamination	Treat the RNA sample with DNase I before reverse transcription to remove any contaminating genomic DNA. [7] Design primers that span exon-exon junctions to specifically amplify cDNA.
Amplification of Splice Variants	If multiple bands are observed, they may represent different splice variants of DAB2. [3] [4] Gel-purify the band corresponding to the expected full-length size for cloning and sequencing. Alternatively, design primers specific to the desired isoform.
Non-Specific Primer Annealing	Increase the annealing temperature during PCR to enhance primer specificity. [11] [13] Verify primer sequences for potential off-target binding sites using bioinformatic tools.
Primer-Dimer Formation	Optimize primer concentrations and PCR conditions. [14] If necessary, redesign primers to have lower self-complementarity.

Problem 3: Difficulty in Ligating Full-Length DAB2 cDNA into a Vector

Even with a correct PCR product, ligation can be challenging for long inserts.

Possible Cause	Recommended Solution
Inefficient Restriction Enzyme Digestion	Ensure complete digestion of both the PCR product and the vector by using the recommended buffer and incubation time. [15] [16] Add extra bases to the 5' end of your primers upstream of the restriction sites to improve cutting efficiency. [15]
Incorrect Vector-to-Insert Molar Ratio	Optimize the molar ratio of vector to insert. For long inserts, a 1:3 to 1:5 vector-to-insert ratio is a good starting point. [15] [17]
Ligation Inhibitors	Purify the digested PCR product and vector from the agarose gel to remove any inhibitors. [16] [17]
Large Insert Size	For large inserts like the full-length DAB2 cDNA, consider using a more efficient cloning method such as Gibson Assembly or a TOPO cloning kit. [15]

Experimental Protocols

Protocol 1: Optimized Reverse Transcription for Full-Length DAB2 cDNA

- RNA Preparation: Start with high-quality, intact total RNA (1-5 µg) from a cell line or tissue known to express DAB2. Treat with DNase I to remove genomic DNA.
- Primer Mix: Use a combination of oligo(dT) primers (50 µM) and random hexamers (50 µM).
- Reverse Transcription Reaction:
 - Combine RNA, primers, and dNTPs (10 mM).
 - Heat at 65°C for 5 minutes and then place on ice for at least 1 minute.

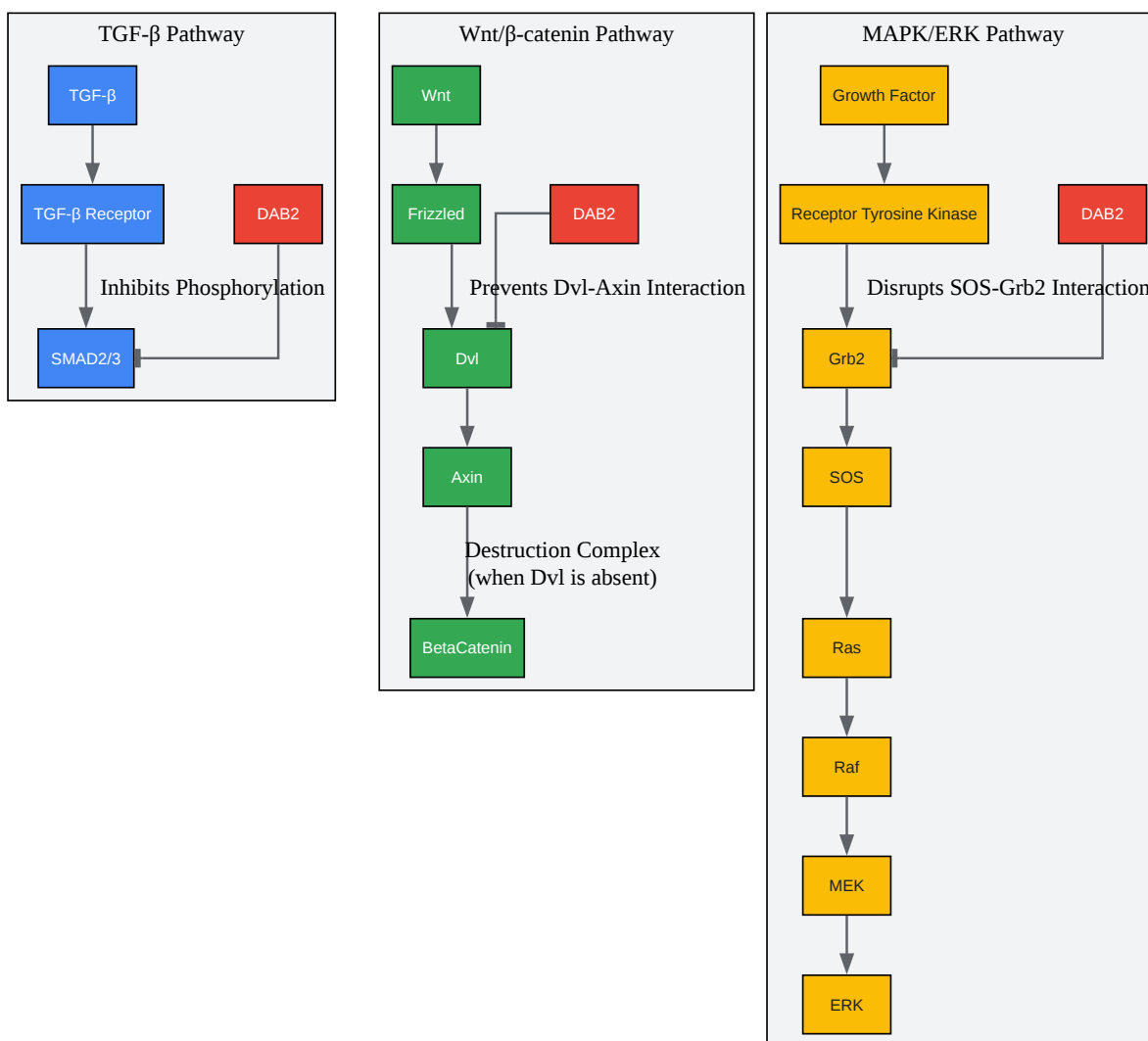
- Add the reverse transcription buffer, RNase inhibitor, and a thermostable reverse transcriptase with low RNase H activity.
- Incubate at 25°C for 10 minutes (for random hexamer priming), followed by 50-55°C for 60 minutes.[9]
- Inactivate the enzyme by heating at 70°C for 15 minutes.
- RNase H Treatment (Optional but Recommended): Add RNase H and incubate at 37°C for 20 minutes to degrade the RNA strand of the RNA-DNA hybrid.

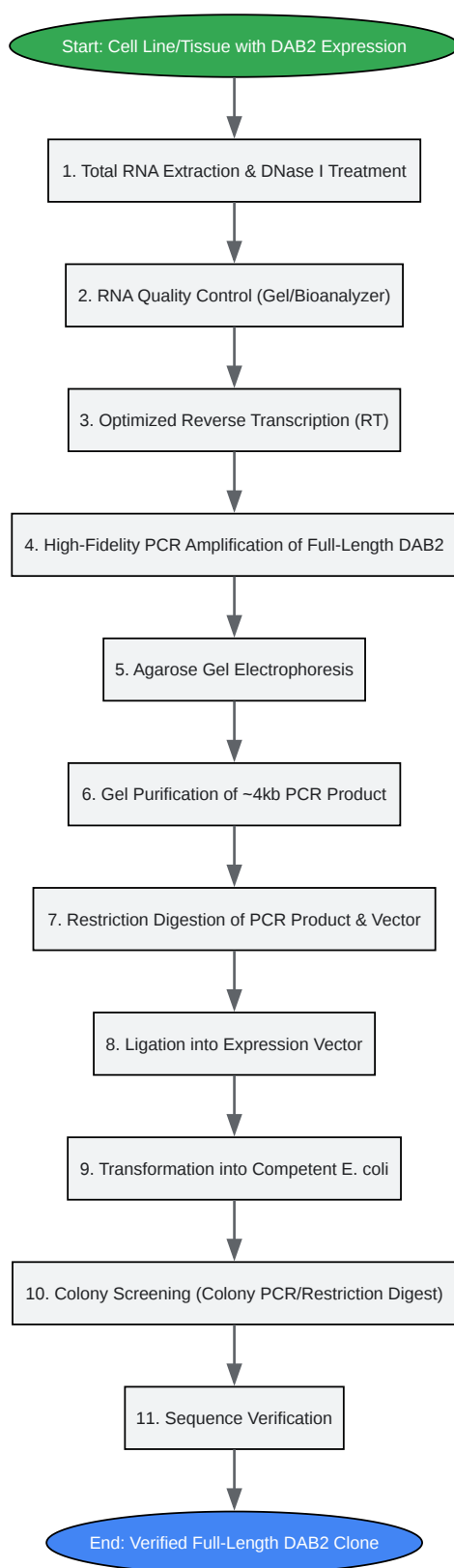
Protocol 2: High-Fidelity PCR for Full-Length DAB2 Amplification

- Primer Design: Design primers specific to the 5' and 3' untranslated regions (UTRs) of the desired DAB2 transcript to ensure amplification of the full-length coding sequence. Include appropriate restriction enzyme sites at the 5' ends of the primers for subsequent cloning.
- PCR Reaction Mix:
 - Use a high-fidelity DNA polymerase designed for long amplicons.
 - Template: 1-5 µl of the cDNA reaction from Protocol 1.
 - Primers: 0.2-0.5 µM each.
 - dNTPs: 200 µM each.
 - Consider adding a PCR enhancer solution or betaine for GC-rich regions.
- PCR Cycling Conditions:
 - Initial Denaturation: 98°C for 30 seconds.
 - 30-35 Cycles:
 - Denaturation: 98°C for 10 seconds.

- Annealing: 55-65°C for 30 seconds (optimize with a gradient).
- Extension: 72°C for 2-4 minutes (depending on the polymerase, typically 1 minute per kb).
- Final Extension: 72°C for 10 minutes.
- Analysis: Analyze the PCR product on a 1% agarose gel to confirm the correct size (~4 kb).

Signaling Pathways and Experimental Workflows





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